Defensin-1 precursor
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LRDLVCYCRSRGCKGRERMNGTCRKGHLLYTLCCR |
Origin of Product |
United States |
Molecular Biology and Precursor Processing Pathways
Genomic Organization and Transcriptional Regulation of Defensin-1 (B1577183) Precursor Genes
The production of Defensin-1 is tightly controlled at the genetic level, from the location and number of its genes to the regulatory elements that dictate its expression.
Gene Localization and Copy Number Variation Studies
In humans, the genes encoding for α-defensins, including Defensin-1 (also known as Human Neutrophil Peptide-1 or HNP-1), and β-defensins are clustered on chromosome 8p23. usbio.net This clustering suggests a coordinated regulation of these vital immune components. The genes for human α-defensins are designated as DEFA1 through DEFA6. usbio.net Specifically, the genes DEFA1 and DEFA3 encode for HNP-1 and HNP-3 respectively, and they differ by only a single amino acid at their N-terminus. usbio.net
Similarly, in other species like chickens, the β-defensin genes are also found in a single cluster on chromosome 3q3.5-q3.7. researchgate.net The genomic organization of defensin (B1577277) genes often includes multiple exons and introns. For instance, in the honey bee Apis mellifera, the Defensin-1 gene consists of three exons and two introns. plos.orgnih.govui.ac.id This complex structure allows for potential alternative splicing and contributes to the diversity of defensin peptides.
Regulatory Elements and Inducible Expression Mechanisms
The expression of Defensin-1 precursor genes is controlled by various regulatory elements and can be either constitutive or inducible. In human neutrophils, the synthesis of HNP-1 is a constitutive process that occurs in the bone marrow during the promyelocyte and early myelocyte stages of neutrophil development. mdpi.com Mature neutrophils, while containing large stores of HNP-1, no longer actively transcribe the gene. mdpi.com
In contrast, the expression of some defensins is inducible by microbial or inflammatory stimuli. researchgate.netmdpi.com For example, the expression of human β-defensin-2 (hBD-2) is upregulated in monocytes and alveolar macrophages in response to lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.gov While the expression of human β-defensin-1 (hBD-1) is generally considered constitutive in epithelial cells, its gene contains consensus sites for nuclear factor IL-6, suggesting that its expression can also be influenced by inflammatory mediators. nih.gov These inducible mechanisms allow for a rapid and targeted increase in defensin production at sites of infection or inflammation.
Biosynthesis and Post-Translational Maturation of this compound
The journey from a gene to a functional Defensin-1 peptide involves a multi-step process of biosynthesis and post-translational modifications, primarily centered around the precursor's unique domain architecture and subsequent proteolytic processing.
Precursor Domain Architecture: Signal Peptide and Pro-domain Functions
Defensin-1 precursors are synthesized as prepropeptides, which are larger, inactive molecules. mdpi.comnih.govacademie-sciences.fr These precursors typically consist of three distinct domains: a signal peptide, a pro-domain (or propiece), and the mature defensin domain. mdpi.comresearchgate.net
The signal peptide , located at the N-terminus, is a hydrophobic sequence that directs the precursor protein into the endoplasmic reticulum, the first step in the secretory pathway. mdpi.comnih.gov This targeting is essential for the proper folding and subsequent trafficking of the defensin.
The pro-domain is a segment that follows the signal peptide. In α-defensins like HNP-1, this pro-domain is typically anionic (negatively charged), which serves to neutralize the highly cationic (positively charged) mature defensin domain. mdpi.comnih.govacademie-sciences.fr This charge neutralization is thought to be crucial for several reasons: it may prevent the cytotoxic effects of the mature peptide on the host cell's own membranes, assist in proper folding and stabilization of the peptide, and play a role in sorting the precursor into specific storage granules within the cell. mdpi.comnih.govplos.org Truncation of this anionic propiece has been shown to dramatically reduce defensin synthesis. nih.gov
The structure of β-defensin precursors is generally simpler, often featuring a much shorter or even absent pro-domain compared to their α-defensin counterparts. academie-sciences.fr
Proteolytic Processing Mechanisms and Enzymes Involved
The conversion of the inactive precursor into the active, mature defensin is a critical step that involves proteolytic cleavage. This processing can occur at different stages and locations depending on the specific defensin and the cell type.
Following the removal of the signal peptide in the endoplasmic reticulum, the resulting pro-defensin is further processed to remove the pro-domain. The enzymes responsible for this crucial activation step vary. For instance, in human neutrophils, the serine proteases neutrophil elastase and proteinase 3 are responsible for the high-fidelity processing of the proHNP-1 precursor into the mature, active HNP-1. plos.org In contrast, human enteric defensin-5 (HD-5) is processed extracellularly by trypsin. plos.org
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, plays a significant role in the processing of certain defensin precursors. ahajournals.org In mouse Paneth cells, MMP-7 is the key enzyme responsible for the intracellular activation of α-defensin precursors, known as cryptdins. academie-sciences.frnih.govaai.org Mice lacking the MMP-7 gene are unable to process these precursors beyond the removal of the signal peptide. academie-sciences.fr
Studies have also investigated the effect of MMP-7 on human α-defensin precursors. In vitro experiments have shown that MMP-7 can cleave the pro-HNP-1 precursor. nih.govnih.govresearchgate.net However, this cleavage occurs within the pro-domain and does not generate the fully mature HNP-1 peptide but rather a 59-amino acid intermediate. nih.govnih.gov Interestingly, this intermediate, which retains a portion of the pro-domain, exhibits antimicrobial activity, suggesting that the key residues for masking the defensin's activity are located at the amino-terminus of the pro-domain. nih.govnih.gov The mature, correctly folded HNP-1 peptide is resistant to cleavage by MMP-7, highlighting that the enzyme specifically targets the pro-domain of the precursor. nih.govnih.gov
This differential processing by various proteases in different cellular contexts underscores the complex and tightly regulated nature of defensin activation, ensuring that these potent antimicrobial peptides are deployed precisely when and where they are needed.
Involvement of Neutrophil Elastase and Proteinase 3 in Precursor Activation
The maturation of the this compound, also known as pro-Human Neutrophil Peptide-1 (proHNP-1), into the active HNP-1 peptide is a critical step in its biological function. Research has identified two key serine proteases, Neutrophil Elastase (NE) and Proteinase 3 (PR3), as primary candidates for this activation process. nih.govnih.govplos.org These enzymes are co-localized with HNPs within the azurophil granules of neutrophils, suggesting their potential role as the converting enzymes, or "convertases". nih.govnih.gov
In vitro studies have demonstrated that both NE and PR3 can accurately process folded proHNP-1 to generate the mature, active HNP-1 peptide. nih.govnih.gov This processing is highly specific; the enzymes correctly cleave the pro-segment from the precursor, resulting in a peptide that is indistinguishable from the native HNP-1 purified from neutrophils. nih.gov The HNP-1 generated through this in vitro processing exhibits microbicidal activity equivalent to that of the naturally occurring peptide. nih.govplos.org This high-fidelity processing is dependent on the correct conformation of the precursor, as misfolded proHNP-1 conformers are extensively degraded by these proteases under the same conditions. nih.gov This indicates that the native disulfide bond structure of the precursor is essential for the precise enzymatic activation by NE and PR3. nih.govplos.org
While in vitro evidence strongly supports the role of NE and PR3, some in vivo studies present a more complex picture. nih.govplos.org One study found that simultaneous knockdown of NE, PR3, and Cathepsin G did not reduce proHNP processing in primary human bone marrow cells. plos.org Furthermore, neutrophils from patients with Papillon-Lefèvre syndrome, who lack active neutrophil serine proteases, showed normal levels of fully processed HNP-1. plos.org These findings suggest that while NE and PR3 are capable of processing the this compound, other, potentially non-serine protease pathways may be sufficient for its activation in vivo. plos.org
Table 1: Proteases Involved in this compound Activation
| Protease | Family | Localization | Role in proHNP-1 Processing | Outcome |
|---|---|---|---|---|
| Neutrophil Elastase (NE) | Serine Protease | Azurophil Granules | In vitro convertase activity nih.govnih.gov | High-fidelity cleavage to produce mature, active HNP-1 nih.gov |
| Proteinase 3 (PR3) | Serine Protease | Azurophil Granules | In vitro convertase activity nih.govnih.gov | High-fidelity cleavage to produce mature, active HNP-1 nih.gov |
Other Proteases and Novel Processing Modalities
Beyond Neutrophil Elastase and Proteinase 3, other proteases have been investigated for their ability to process the this compound. Cathepsin G (CG), another serine protease found in azurophil granules, can also cleave proHNP-1. nih.gov However, its action is less precise than that of NE and PR3, generating an HNP-1 variant with a dipeptide extension at the N-terminus, which may affect its activity. nih.gov
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, has been shown to process the precursors of mouse Paneth cell α-defensins. plos.orgnih.gov When tested with the human this compound, MMP-7 cleaves within the pro-domain but does not generate the mature HNP-1 peptide. nih.gov Instead, it produces a 59-amino acid intermediate which, interestingly, does exhibit antimicrobial activity. nih.gov This suggests that removal of just the amino-terminal portion of the pro-domain is sufficient to partially unmask the peptide's activity. nih.gov
Contradicting the long-held hypothesis that serine proteases are the sole processors, some research indicates they may be dispensable for in vivo proHNP processing. plos.org Studies using the broad serine protease inhibitor DFP (diisopropyl fluorophosphate) showed that proHNP processing could still occur in promyelocytic cells, suggesting the involvement of non-serine proteases. plos.org This has opened the door to investigating other classes of proteases in the search for the definitive in vivo proHNP processing enzyme(s). plos.org Subcellular fractionation experiments have indicated that the processing of proHNP may begin early in the biosynthetic pathway, in fractions containing the endoplasmic reticulum, before the peptide is localized to granules. plos.orgashpublications.org
Disulfide Bond Formation and Protein Folding Dynamics
The structure and function of defensin-1 are critically dependent on its tertiary structure, which is stabilized by three specific intramolecular disulfide bonds. mdpi.comresearchgate.netnih.gov These bonds form between six conserved cysteine residues, creating a characteristic triple-stranded β-sheet structure. mdpi.comresearchgate.net For α-defensins like HNP-1, the disulfide bridges connect the first and sixth cysteines (Cys1-Cys6), the second and fourth (Cys2-Cys4), and the third and fifth (Cys3-Cys5). researchgate.net The destruction of these disulfide bonds, for example through reduction and alkylation, abrogates most of the antimicrobial and antiviral activities of HNP-1. mdpi.com
The folding of the this compound into its correct, native conformation is a complex process. nih.gov The anionic pro-peptide region, which is later cleaved off, is thought to act as an intramolecular chaperone. mdpi.comnih.gov It helps prevent the aggregation of the highly cationic and aggregation-prone mature defensin domain while it is in its reduced state inside the cell. nih.gov This chaperoning action facilitates the correct formation of the disulfide bridges, ensuring the peptide adopts its functionally active fold. nih.gov Studies have shown that while proHNP-1 with correctly formed disulfide bonds is precisely cleaved by enzymes like NE and PR3, misfolded conformers are rapidly degraded. nih.gov This highlights the importance of proper folding as a quality control step during maturation. nih.gov
Table 2: Disulfide Connectivity in α-Defensins
| Family | Cysteine Pairing Pattern | Reference |
|---|---|---|
| α-Defensins (e.g., HNP-1) | Cys 1-6, Cys 2-4, Cys 3-5 | researchgate.net |
Intracellular Trafficking and Subcellular Localization Studies
The biosynthesis of defensin-1 begins with the translation of a 94-amino acid precursor protein called preproHNP-1. mdpi.comnih.gov This precursor has distinct domains that direct its journey through the cell. The N-terminal "pre" sequence is a hydrophobic signal peptide that targets the nascent protein to the endoplasmic reticulum (ER). mdpi.comnih.gov Once in the ER, this signal peptide is cleaved, producing the 75-amino acid proHNP-1. mdpi.com
The "pro" segment is crucial for the correct intracellular trafficking of the defensin precursor to the azurophil granules of neutrophils. nih.govnih.gov ProHNP-1 is synthesized in neutrophil precursors, specifically promyelocytes and early myelocytes. mdpi.com From the ER, it moves through the Golgi apparatus, where it is sorted and packaged into developing azurophil granules. ashpublications.orgmdpi.com The processing to the mature peptide is thought to occur mainly in late promyelocytes, with some evidence suggesting it may begin as early as the ER and Golgi. plos.orgashpublications.org Once matured, neutrophils no longer synthesize HNP-1. mdpi.com
Immunocytochemical studies using immunogold electron microscopy have confirmed the localization of mature defensins within the azurophil granules of neutrophils. nih.gov However, these studies also revealed heterogeneity within this granule population. Not all azurophil granules, which are classically marked by the presence of myeloperoxidase (MPO), contain defensins. nih.gov MPO and defensins were found to co-localize in some granules, while others contained only MPO or only defensins, challenging the idea of azurophil granules as a completely homogeneous population of organelles. nih.gov
Granule Storage and Release Mechanisms
Mature HNP-1, along with HNP-2 and HNP-3, is stored at very high concentrations within the primary (azurophil) granules of neutrophils. mdpi.commdpi.com These peptides are major protein constituents of these granules. mdpi.com Inside the granules, the highly cationic defensins are thought to associate with negatively charged proteoglycans like serglycin, which may facilitate their dense packaging and storage. plos.org
The release of defensin-1 from azurophil granules is a key event in the neutrophil's response to microbial threats. mdpi.com This release occurs through a process called degranulation. mdpi.com During phagocytosis, azurophil granules fuse with the newly formed phagosome, creating a phagolysosome. nih.govplos.org This fusion releases the granule contents, including defensin-1, directly into the compartment containing the ingested microorganism, exposing the pathogen to a high concentration of the antimicrobial peptide. plos.orgmdpi.com Neutrophils can also release their granule contents into the extracellular space in response to various inflammatory or bacterial stimuli. mdpi.comfrontiersin.org
Post-Translational Modifications and Functional Modulation of this compound-Derived Peptides
ADP-Ribosylation in this compound-Derived Peptide Function Research
Beyond proteolytic processing, the function of mature defensin-1 can be further modulated by post-translational modifications, notably ADP-ribosylation. nih.gov This process involves the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a specific amino acid on a target protein. nih.gov In the case of HNP-1, this modification is catalyzed by ADP-ribosyltransferases (ARTs), such as the mammalian ART1 and certain bacterial toxins like Cholera toxin (CT) and heat-labile enterotoxin (LT). nih.govplos.org
The target for ADP-ribosylation on HNP-1 is its arginine residues, which are critical for the peptide's activity. nih.gov In vitro studies have shown that ART1 primarily modifies arginine 14 (R14) and, to a lesser extent, arginine 24 (R24). nih.gov This modification has significant functional consequences. ADP-ribosylation of HNP-1 was found to decrease its antimicrobial and cytotoxic activities. nih.gov Interestingly, this modification did not appear to affect other functions, such as the ability to recruit T-lymphocytes or stimulate IL-8 release from lung cells. nih.gov This suggests that ADP-ribosylation can selectively modulate the diverse biological activities of defensin-1. A further intriguing discovery is that the ART1-catalyzed ADP-ribosylation of HNP-1 can lead to the chemical conversion of the modified arginine into ornithine, a non-coded amino acid, which also reduces the peptide's activity. nih.gov
Table 3: Functional Effects of HNP-1 ADP-Ribosylation
| Function | Effect of ADP-Ribosylation | Reference |
|---|---|---|
| Antimicrobial Activity | Decreased | nih.gov |
| Cytotoxic Activity | Decreased | nih.gov |
| T-cell Chemotaxis | Maintained | nih.gov |
| IL-8 Release from A549 cells | Maintained | nih.gov |
Phosphorylation Events and Their Research Significance
Current scientific literature extensively details the post-translational processing of the this compound primarily through proteolytic cleavage, while phosphorylation of the precursor itself is not a documented event. The maturation of the 94-amino-acid prepro-defensin (e.g., prepro-HNP-1, an alpha-defensin) involves the removal of a signal peptide to form the pro-defensin (proHNP-1). nih.govnih.gov This pro-peptide is subsequently cleaved by serine proteases, such as neutrophil elastase and proteinase 3, to yield the mature, active 30-amino-acid defensin peptide. plos.org Mass spectrometry and proteomic analyses have confirmed these cleavage events and identified other modifications like ADP-ribosylation on the mature peptide, but have not identified phosphorylation as a modification of the precursor protein. nih.govnih.govresearchgate.net
The research significance of phosphorylation in the context of Defensin-1 biology is therefore not related to the processing of its precursor, but rather to the immunomodulatory functions of the mature peptide. Mature defensins, upon secretion, act as signaling molecules that trigger phosphorylation-dependent intracellular signaling cascades in target host cells, such as immune and epithelial cells. plos.orgaai.org This function is a critical aspect of their role in bridging the innate and adaptive immune systems.
Research Findings on Defensin-Induced Phosphorylation:
Mature Human Neutrophil Peptide-1 (HNP-1) has been shown to modulate cell signaling pathways that are fundamental to inflammation and immune cell trafficking. Studies have demonstrated that HNP-1 can induce the phosphorylation and activation of key kinases in various cell types.
Mitogen-Activated Protein Kinase (MAPK) Pathways: HNP-1 is known to activate the p38 and ERK1/2 MAPK signaling pathways. nih.gov This activation is crucial for stimulating the production of inflammatory cytokines like IL-6 and IL-8. nih.gov For example, the anti-apoptotic effect of HNP-1 on neutrophils is associated with the phosphorylation of ERK-1/-2. researchgate.net
Protein Kinase C (PKC) Involvement: The signaling induced by defensins can be regulated by Protein Kinase C (PKC). Cross-desensitization experiments between alpha- and beta-defensins suggest a PKC-dependent mechanism, indicating that phosphorylation events mediated by PKC are involved in regulating the chemotactic responses of immune cells to defensins. nih.gov
Tyrosine Kinase Signaling: Defensins are rich in tyrosine residues, which are potential sites for phosphorylation by tyrosine kinases. researchgate.net While direct phosphorylation of the defensin peptide itself is not the primary focus, the pathways they activate often involve tyrosine kinase activity. For instance, studies on Human Beta-Defensin 3 (hBD-3) show it induces the phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1) on tyrosine residue Y701 in T cells. oup.com Although Human Beta-Defensin 1 (hBD-1) was found not to induce p38 or ERK1/2 phosphorylation in keratinocytes in some studies, it has been shown elsewhere to alter the phosphorylation of Akt and ERK in the context of cancer cell proliferation. oaepublish.comaai.org
The study of these phosphorylation events is critical for understanding how defensins orchestrate immune responses. Research in this area often utilizes techniques like Western blotting with phospho-specific antibodies to detect activated kinases and mass spectrometry-based proteomics to identify phosphorylated proteins in cells stimulated with defensins. oup.complos.org These investigations reveal the molecular basis for the diverse immunomodulatory activities of mature defensin peptides.
Interactive Data Table: Kinases and Signaling Pathways Modulated by Mature Defensins
| Defensin | Target Kinase/Pathway | Cellular Context | Research Significance |
| HNP-1 (α-defensin) | p38 MAPK, ERK1/2 | Neutrophils, Epithelial Cells | Regulation of apoptosis, Induction of proinflammatory cytokines (e.g., IL-8). nih.govresearchgate.net |
| HNP-1 (α-defensin) | Protein Kinase C (PKC) | Macrophages, T-cells | Regulation of chemotactic responses and cross-talk with β-defensin signaling. nih.gov |
| hBD-1 (β-defensin) | Akt, ERK | Cancer Cells | Inhibition of cancer cell proliferation. oaepublish.com |
| hBD-3 (β-defensin) | STAT1 | T-cells | Synthesis of cytokines and modulation of T-cell responses. oup.com |
Functional Investigations and Mechanistic Elucidation
Role of Defensin-1 (B1577183) Precursor-Derived Peptides in Innate Immunity Research
Peptides derived from the defensin-1 precursor are not merely antimicrobial agents; they are active participants in orchestrating the host's innate immune response. nih.gov They serve as signaling molecules that can recruit and activate various immune cells, bridging the gap between the initial innate defense and the subsequent adaptive immune response. frontiersin.org
Modulatory Effects on Immune Cell Subpopulations and Their Activation
This compound-derived peptides, particularly human neutrophil peptides (HNPs) and β-defensins, exhibit significant modulatory effects on a variety of immune cells. Research has shown that defensins can promote the activation of T cells, macrophages, and other immune cells. nih.gov For instance, β-defensins are known to be chemotactic for monocytes, macrophages, and dendritic cells. plos.org Specifically, human β-defensin-1 (hBD-1) and HNPs 1-3 demonstrate chemotactic functions for monocytes. mdpi.com Furthermore, defensins can enhance the migration of T-cells and act as chemotactic agents for immature dendritic cells. mdpi.com This recruitment is crucial for initiating a robust immune response at the site of infection or inflammation. frontiersin.org Studies have also noted that human neutrophil α-defensins can promote the activation and maturation of some antigen-presenting cells (APCs). uniprot.org
Influence on Pro-inflammatory Cytokine and Chemokine Signaling Pathways
The immunomodulatory role of defensin-1 derived peptides extends to their influence on the production of cytokines and chemokines, which are critical signaling molecules in the immune system. Defensins can both induce and suppress the secretion of various pro-inflammatory cytokines. For example, HNP-1 has been reported to stimulate the production of IL-6 and IL-8 through p38 and ERK1/2 MAPK-dependent signaling pathways. researchgate.net Conversely, α-defensins released from necrotic neutrophils can suppress the secretion of cytokines from macrophages, thereby exhibiting anti-inflammatory properties. mdpi.com Defensin (B1577277) 1 from the red flour beetle has been shown to decrease the production and release of several cytokines, including IL-1β, IL-6, IL-8, and TNF-α, in macrophages. researchgate.net
These peptides often exert their effects by interacting with key signaling pathways. Defensins can prevent the activation of Toll-like receptors (TLRs) by blocking the binding of lipopolysaccharide (LPS). mdpi.com The promoter regions of defensin genes themselves contain binding sites for major cellular transcription factors like nuclear factor κB (NF-κB) and activator protein 1 (AP-1), indicating a complex feedback loop in inflammatory signaling. mdpi.com Some β-defensins have been found to activate antigen-presenting cells through a TLR4-dependent mechanism. frontiersin.org
Table 1: Summary of Research on Immunomodulatory Effects of this compound-Derived Peptides
| Research Area | Key Findings | Affected Immune Cells/Pathways | Citations |
| Immune Cell Modulation | Peptides act as chemotactic agents, recruiting immune cells to infection sites. | T-cells, Monocytes, Macrophages, Dendritic Cells | plos.orgmdpi.com |
| Promotes activation and maturation of immune cells. | Antigen-Presenting Cells (APCs) | nih.govuniprot.org | |
| Cytokine Signaling | Can induce pro-inflammatory cytokines like IL-8. | Neutrophils, Macrophages | researchgate.net |
| Can suppress the release of cytokines like TNF-α and IL-6. | Macrophages | mdpi.comresearchgate.net | |
| Signaling Pathways | Influences key inflammatory pathways such as NF-κB and MAPK. | Epithelial Cells, Immune Cells | researchgate.netmdpi.com |
| Can activate immune cells via Toll-like receptors (e.g., TLR4). | Antigen-Presenting Cells (APCs) | frontiersin.org |
Activation of Inflammasome Pathways (e.g., NLRP3)
Recent research has uncovered a role for defensins in activating inflammasomes, which are multiprotein complexes critical for the production of pro-inflammatory cytokines like interleukin-1β (IL-1β). Specifically, α-defensins have been shown to promote a NLRP3-mediated inflammasome response. uniprot.org This activation leads to the processing and release of IL-1β. abcam.com One described mechanism involves the interaction of α-defensin with an adenovirus capsid, which redirects the viral particle to TLR4, thereby triggering the NLRP3 inflammasome. uniprot.orgabcam.com Mature α-defensins can also prevent the over-activation of the NLRP3 inflammasome and the subsequent release of IL-1β, suggesting a regulatory role. nih.gov
Anti-pathogen Mechanisms Investigated through this compound-Derived Peptide Studies
The primary and most studied function of defensin peptides is their direct antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi. nih.gov The mechanisms underlying this activity are multifaceted, involving both the disruption of essential cellular structures and the inhibition of vital biosynthetic processes.
Inhibition of Bacterial Cell Wall Synthesis Research
A significant mechanism of action for certain defensin peptides is the inhibition of bacterial cell wall biosynthesis. nih.gov Research has demonstrated that α-defensins, also known as human neutrophil peptides (HNPs), can interact with Lipid II, an essential precursor for the synthesis of the bacterial cell wall. uniprot.org This interaction effectively halts the peptidoglycan assembly process, leading to a failure in cell wall maintenance and ultimately bacterial death. nih.govnih.gov This mode of action is particularly effective against Gram-positive bacteria. termedia.pl The fungal defensin plectasin (B1576825) has also been shown to target Lipid II, highlighting this as a conserved mechanism across different types of defensins. researchgate.net This targeted inhibition of a validated and essential bacterial process makes these peptides a subject of interest for developing new antimicrobial agents. researchgate.net
Membrane Permeabilization and Disruption Studies
A more general and widely reported antimicrobial mechanism for defensins is the permeabilization and disruption of microbial cell membranes. plos.org As cationic peptides, defensins are electrostatically attracted to the negatively charged components of bacterial membranes. asm.org Their insertion into the lipid bilayer leads to membrane depolarization, the formation of pores, or general membrane disintegration. plos.orgasm.org This disruption compromises the integrity of the cell, causing the leakage of essential ions and metabolites and ultimately leading to cell death. asm.org Studies have shown that human defensins can permeabilize both the outer and inner membranes of Gram-negative bacteria like E. coli. nih.gov Similarly, they are effective against fungi by inducing membrane permeabilization. nih.gov While some peptides like dermcidin-derived peptides may bind to the bacterial surface without causing massive permeabilization, many defensins, including α-defensins (HNP-1/2), are known to cause significant membrane disruption. asm.org
Table 2: Summary of Research on Anti-Pathogen Mechanisms of this compound-Derived Peptides
| Research Area | Mechanism of Action | Target Pathogens | Key Findings | Citations |
| Inhibition of Cell Wall Synthesis | Binds to and inhibits the function of Lipid II, a key cell wall precursor. | Gram-positive bacteria (Staphylococcus aureus) | Halts peptidoglycan synthesis, leading to cell death. | nih.govuniprot.orgnih.govresearchgate.net |
| Membrane Permeabilization | Electrostatic attraction followed by insertion into the microbial membrane. | Gram-negative bacteria (E. coli), Gram-positive bacteria, Fungi | Creates pores and disrupts membrane integrity, causing leakage of cellular contents. | plos.orgnih.govasm.org |
| Membrane Depolarization | Insertion into the membrane disrupts the electrochemical gradient. | Bacteria | Leads to loss of membrane potential and cessation of vital functions. | plos.orgasm.org |
Viral Disassembly and Replication Inhibition Research
Peptides derived from the this compound, particularly human neutrophil peptides (HNPs) 1-3, exhibit broad antiviral activity against a range of enveloped and non-enveloped viruses. nih.gov Research into their mechanisms of action reveals a multi-faceted approach to viral inhibition, targeting various stages of the viral life cycle. nih.govnih.gov
A primary mechanism of action is the direct interaction with viral particles. nih.gov For enveloped viruses like Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV), α-defensins can bind to viral glycoproteins, such as gB and gD of HSV and gp120 of HIV. annualreviews.orgmdpi.com This binding can interfere with the virus's ability to attach to host cell receptors, a critical first step in infection. annualreviews.orgmdpi.com For instance, HNP1-3 have been shown to act as lectins, binding to the gp120 of HIV and the host cell receptor CD4. mdpi.com
In the case of non-enveloped viruses like Human Adenovirus (HAdV) and Human Papillomavirus (HPV), α-defensins employ a different strategy. Instead of disrupting the viral envelope, they stabilize the viral capsid. frontiersin.org This stabilization prevents the necessary conformational changes required for the virus to uncoat and release its genetic material into the host cell cytoplasm. frontiersin.orgnih.gov Studies have shown that HNP1 and HD5 can block adenovirus uncoating, effectively trapping the virus in the endosomal pathway and preventing it from reaching the nucleus to replicate. nih.govuniprot.org
Beyond direct interaction with virions, this compound-derived peptides can also inhibit viral replication after the virus has entered the host cell. annualreviews.orgmdpi.com This post-entry inhibition can occur through various mechanisms, including interference with cellular signaling pathways that are essential for viral replication. frontiersin.org For example, HNP1 has been observed to interfere with protein kinase C (PKC) signaling, a pathway required for the replication of viruses like HIV and influenza. frontiersin.org Furthermore, some defensins can suppress the transcription of viral genes and inhibit the nuclear import of the viral genome. frontiersin.org
It is important to note that the antiviral activity of these peptides can be influenced by environmental factors such as the presence of serum, which can sometimes attenuate their effects. nih.gov The specific mechanism of viral inhibition is also highly dependent on the particular defensin, the type of virus, and the host cell involved. nih.gov
Table 1: Research Findings on Viral Disassembly and Replication Inhibition by this compound-Derived Peptides
| Peptide/Defensin | Target Virus | Mechanism of Action | Reference(s) |
|---|---|---|---|
| HNP1-3 | HIV-1 | Bind to gp120 and CD4, inhibiting viral entry. | mdpi.com |
| HNP1-3 | HSV-2 | Block adhesion to host cells by interacting with viral glycoprotein (B1211001) gB and host cell receptors. | frontiersin.org |
| HNP1, HD5 | Adenovirus | Stabilize the viral capsid, preventing uncoating and endosomal escape. | frontiersin.orgnih.govuniprot.org |
| HNP1 | Influenza A Virus | Inhibits replication post-entry by interfering with cellular signaling pathways (PKC). | frontiersin.orgoup.com |
| HD5 | Papillomavirus | Stabilizes the viral capsid, blocking uncoating. | frontiersin.org |
| HNP1 | Viral Haemorrhagic Septicaemia Virus (VHSV) | Inactivates virus particles, likely by interfering with fusion, and upregulates host type I interferon-related genes. | nih.gov |
| HD5(1-9) | Human Cytomegalovirus (HCMV) | Inhibits cellular attachment and entry. | biorxiv.org |
Toxin Neutralization Research
Emerging research has highlighted the capacity of peptides derived from the this compound to neutralize bacterial toxins. This function expands their role in host defense beyond direct antimicrobial activity.
A notable example is the interaction between HNP1-3 and the lethal factor (LF) of Bacillus anthracis, the causative agent of anthrax. Studies have demonstrated that HNP1-3 can bind to the LF, which is a critical enzymatic component of the anthrax toxin. mdpi.com This binding inhibits the enzymatic activity of LF, thereby neutralizing its toxic effects. mdpi.com This finding suggests that defensins can directly counteract the virulence factors of pathogenic bacteria.
While the primary focus of defensin research has been on their antimicrobial and antiviral properties, their ability to neutralize toxins represents a significant area of investigation. This capability underscores the multifunctional nature of these peptides in the innate immune response, providing a mechanism to disarm pathogens in addition to directly killing them or inhibiting their replication. Further research is needed to explore the full spectrum of toxins that can be neutralized by this compound-derived peptides and the precise molecular mechanisms governing these interactions.
Table 2: Research Findings on Toxin Neutralization by this compound-Derived Peptides
| Peptide/Defensin | Target Toxin | Mechanism of Action | Reference(s) |
|---|---|---|---|
| HNP1-3 | Anthrax Lethal Factor (Bacillus anthracis) | Bind to the lethal factor, inhibiting its enzymatic activity. | mdpi.com |
This compound-Derived Peptides' Involvement in Cellular Homeostasis and Tissue Processes
Beyond their direct antimicrobial and antiviral roles, peptides derived from the this compound are increasingly recognized for their involvement in modulating cellular behavior and tissue dynamics. These functions are critical for maintaining homeostasis and orchestrating tissue repair.
Research on Epithelial Remodeling and Wound Healing Mechanisms
This compound-derived peptides, particularly β-defensins, have been shown to play a significant role in the processes of epithelial remodeling and wound healing. mdpi.com Research indicates that these peptides can influence the behavior of epithelial cells, which are fundamental to forming protective barriers in the body.
Studies have demonstrated that human β-defensins can promote the proliferation and migration of epithelial cells, which are essential steps in closing a wound. mdpi.com This suggests that in addition to providing an antimicrobial shield at the site of an injury, these peptides actively participate in the regenerative process. The application of human defensins has been shown to promote wound healing and the reorganization of epithelial tissues. mdpi.com
Studies on Cell Proliferation and Differentiation Pathways
The influence of this compound-derived peptides extends to the fundamental cellular processes of proliferation and differentiation. Research has shown that these peptides can act as signaling molecules, impacting the growth and specialization of various cell types. mdpi.com
For example, human β-defensins have been found to have a strong impact on the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. mdpi.com This suggests a potential role for these peptides in bone homeostasis and repair. Furthermore, defensins can influence the maturation of immune cells, highlighting their broader immunomodulatory functions. mdpi.com
Role in Neutrophil Extracellular Trap (NET) Formation
Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. Recent research has implicated defensins in the process of NET formation. biorxiv.org
Molecular Interactions of this compound-Derived Peptides: Research Perspectives
The diverse biological activities of peptides derived from the this compound stem from their ability to interact with a wide array of molecular targets, both on pathogens and host cells. Understanding these molecular interactions is key to fully elucidating their mechanisms of action and potential therapeutic applications.
Research has shown that the antiviral activity of defensins is not solely dependent on their positive charge, but rather on their specific three-dimensional structure stabilized by disulfide bonds. plos.org This structural integrity is crucial for their ability to bind to viral components and host cell receptors. plos.org For instance, specific arginine residues, not just their charge, have been shown to be critical for the antiviral activity of HD5. plos.org
The interactions of defensins are complex and can involve:
Protein-protein interactions: Binding to viral capsid proteins, glycoproteins, and bacterial toxins. nih.govmdpi.com
Protein-carbohydrate interactions: Acting as lectins to bind to glycosylated molecules on viruses and host cells. nih.govannualreviews.org
Protein-lipid interactions: Interacting with the lipid bilayers of enveloped viruses, although this is not the primary mechanism for all antiviral activity. nih.govplos.org
Interactions with host cell receptors: Modulating cellular responses by binding to specific receptors, which can influence signaling pathways, cell proliferation, and immune responses. annualreviews.org
Future research will likely focus on high-resolution structural studies to precisely map the binding sites of these peptides on their various targets. This knowledge will be invaluable for designing synthetic peptide analogs with enhanced specificity and efficacy for therapeutic purposes. The multifaceted nature of their molecular interactions continues to be a rich area of investigation, promising new insights into innate immunity and cellular regulation.
Engagement with Lipid II and Other Peptidoglycan Precursors
A pivotal mechanism in the antibacterial arsenal (B13267) of HNP-1 is its ability to target and bind to Lipid II, an essential precursor for the biosynthesis of the bacterial cell wall. plos.orgnih.gov This interaction represents a significant departure from the initial understanding of defensins, which was primarily centered on their ability to disrupt microbial membranes. nih.gov
The binding of HNP-1 to Lipid II inhibits the incorporation of new building blocks into the peptidoglycan network, thereby compromising the structural integrity of the bacterial cell wall and leading to cell lysis. ontosight.ai This mechanism is particularly effective against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer. nih.govasm.org While HNP-1 also exhibits activity against Gram-negative bacteria, the primary mechanism is thought to involve membrane permeabilization, though Lipid II binding may still play a role. asm.org
Structural and functional analyses have provided detailed insights into the HNP-1-Lipid II complex. The interaction is multifaceted, involving:
Van der Waals (vDW) interactions: Ile20 of one HNP-1 monomer interacts with three residues of the Lipid II pentapeptide and the N-acetyl muramic acid (NAM) moiety. plos.org
Hydrogen bonding: A key hydrogen bond forms between the main chain of Arginine-15 (Arg15) of a second HNP-1 monomer and the D-Alanine at position four of the Lipid II pentapeptide. plos.org
Additional contacts: Leucine residues at position 25 of both monomers also engage with the NAM moiety, while Glycine-23 and Arginine-24 of one monomer are involved in further interactions. plos.org
Notably, the affinity of HNP-1 for Lipid II is lower than that of some fungal defensins, such as plectasin. frontiersin.org This difference in affinity may correlate with the broader antimicrobial spectrum of HNP-1, suggesting that its ability to interact with multiple targets is a key feature of its function. frontiersin.org Studies have also shown that the D-enantiomer of HNP-1 has a lower affinity for Lipid II, which is consistent with its reduced bactericidal activity against S. aureus. mdpi.com
The interaction between HNP-1 and Lipid II has been leveraged to identify small molecule mimetics that can replicate this binding. One such compound, BAS00127538, specifically interacts with the NAM moiety and the isoprenyl tail of Lipid II, effectively targeting cell wall synthesis. plos.orgnih.gov
Table 1: Key Residues in HNP-1 Involved in Lipid II Interaction This interactive table summarizes the primary amino acid residues of HNP-1 that participate in binding to Lipid II, as identified through structural and in silico analyses.
| HNP-1 Monomer | Interacting Residue | Interaction Type | Lipid II Contact Point(s) |
|---|---|---|---|
| Monomer A | Isoleucine 20 (Ile20) | van der Waals | Lysine-3 of pentapeptide, N-acetyl muramic acid (NAM) |
| Monomer A | Leucine 25 (Leu25) | van der Waals | D-Alanine-4 of pentapeptide, NAM |
| Monomer A | Glycine 23 (Gly23) | - | Additional interactions |
| Monomer A | Arginine 24 (Arg24) | - | Additional interactions |
| Monomer B | Arginine 15 (Arg15) | Hydrogen Bond | D-Alanine-4 of pentapeptide |
| Monomer B | Isoleucine 20 (Ile20) | van der Waals | γD-Glutamate-2 of pentapeptide, Phosphate/NAM moiety |
| Monomer B | Leucine 25 (Leu25) | van der Waals | γD-Glutamate-2 of pentapeptide, Phosphate/NAM moiety |
Binding to Viral Components (e.g., gp120, Adenoviral Capsid Proteins)
HNP-1 exhibits significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and adenovirus. mdpi.complos.org This activity is mediated through direct interactions with viral structural proteins, interfering with various stages of the viral life cycle.
Interaction with HIV-1 gp120: HNP-1 is known to inhibit HIV-1 infection by engaging with the viral envelope glycoprotein gp120. plos.orgnih.govmdpi.com This interaction is complex and appears to involve multiple mechanisms:
Lectin-like binding: HNP-1 can bind to the heavily glycosylated gp120 protein, a property attributed to its lectin-like capabilities. aai.orgnih.govoup.com This binding can interfere with the interaction between gp120 and its primary cellular receptor, CD4. plos.orgmdpi.com The tryptophan residue at position 26 (Trp-26) in HNP-1 has been shown to be important for this lectin-like activity. nih.gov
Glycan-independent binding: Studies have also demonstrated that HNP-1 can bind to gp120 in a manner that is independent of glycosylation, suggesting that protein-protein interactions also play a crucial role. nih.govannualreviews.org
Inhibition of multiple entry steps: HNP-1 has been shown to interfere with virtually every step of HIV-1 entry, including the binding of the viral envelope to CD4 and co-receptors, the conformational changes of the envelope protein, and the productive uptake of the virus. plos.orgnih.gov
Interaction with Adenoviral Capsid Proteins: HNP-1 is also a potent inhibitor of adenovirus infection. nih.gov Its primary mechanism of action against adenovirus involves binding to the viral capsid and preventing its uncoating, a crucial step for the release of the viral genome into the host cell. mdpi.comuniprot.orgmdpi.com
Capsid stabilization: HNP-1 directly interacts with the adenovirus capsid, leading to its stabilization. mdpi.com This prevents the disassembly of the virus and the release of internal capsid proteins required for penetrating the endosomal membrane. uniprot.org
Binding affinity: Surface plasmon resonance (SPR) analyses have quantified the binding affinity of HNP-1 to various human adenovirus (HAdV) serotypes, with dissociation constants (K_D) in the nanomolar range, indicating a strong interaction. asm.org
Redirection to TLR4: The binding of HNP-1 to the adenovirus capsid can redirect the viral particles to Toll-like receptor 4 (TLR4), triggering an inflammatory response through the NLRP3 inflammasome. asm.orgnih.govbiorxiv.org This interaction occurs at the interface of the penton base and fiber, as well as on the hexon proteins of the capsid. asm.org
Table 2: HNP-1 Binding Affinities to Human Adenovirus (HAdV) Capsids This interactive table presents the dissociation constants (K_D) for the binding of HNP-1 to different HAdV serotypes, as determined by surface plasmon resonance.
| HAdV Serotype | Dissociation Constant (K_D) |
|---|---|
| HAdV-C5 | 37 - 76 nM |
| HAdV-D26 | 37 - 76 nM |
| HAdV-B35 | 37 - 76 nM |
Interactions with Glycosylated Proteins and Carbohydrates
The ability of HNP-1 to bind to glycosylated molecules is a key aspect of its biological activity, extending beyond its direct antimicrobial and antiviral functions. mdpi.com This lectin-like property allows HNP-1 to interact with a variety of host and pathogen-associated glycoproteins and carbohydrates. aai.orgaai.org
Broad Glycoprotein Recognition: HNP-1, along with other human α-defensins, can bind to a range of glycosylated proteins. aai.orgscispace.comnih.gov This binding is often multivalent, involving interactions with both the carbohydrate moieties and the protein backbone of the target molecule. aai.orgnih.gov
Affinity for Protein-Bound Sugars: The affinity of HNP-1 for simple sugars is significantly enhanced when these sugars are covalently attached to a protein scaffold, such as bovine serum albumin (BSA). aai.orgnih.gov This suggests that the protein context plays a crucial role in the binding interaction.
Self-Association and Multivalent Binding: HNP-1 can self-associate to form dimers and tetramers, and this oligomerization is thought to enhance its binding to glycoproteins by creating a multivalent interaction surface. aai.orgnih.gov
Interaction with Host Components: The lectin-like properties of HNP-1 also mediate its interaction with host components, such as the complement proteins C1q and mannose-binding lectin (MBL). nih.gov This interaction can inhibit the classical and lectin pathways of complement activation, potentially protecting host tissues from excessive inflammation. nih.gov
The promiscuous binding of HNP-1 to anionic molecules and carbohydrates makes it a versatile effector molecule, capable of targeting a wide array of pathogens and modulating host immune responses. mdpi.com
Evolutionary Biology and Comparative Genomics of Defensin 1 Precursors
Gene Duplication and Diversifying Selection in Defensin-1 (B1577183) Precursor Evolution
The vast diversity within defensin (B1577277) families is primarily the result of repeated gene duplication followed by rapid evolution, a process governed by the "birth-and-death" model of multigene family evolution. plos.org This evolutionary mechanism is particularly evident in the α- and β-defensin gene clusters of mammals, which are often located in specific chromosomal regions, such as chromosome 8p23 in humans. physiology.orgfrontiersin.orgnih.gov
Following a gene duplication event, the new gene copies are subjected to different evolutionary pressures. One copy may retain the original function while the other accumulates mutations. This process is driven by strong positive diversifying selection , where mutations that change the amino acid sequence are favored. researchgate.netnih.govnih.gov This selection pressure is a hallmark of host-pathogen arms races, where the immune system must constantly adapt to recognize and eliminate evolving microbes. nih.gov
Research on primate and rodent defensins has shown that positive selection acts most intensely on the second exon of the precursor gene, which encodes the mature defensin peptide. researchgate.netnih.govnih.gov This is the region directly involved in interacting with microbial surfaces. In contrast, the first exon, encoding the signal peptide and prosegment, tends to be more conserved. nih.gov The diversifying selection often favors changes in the charge of amino acid residues, which can alter the peptide's antimicrobial spectrum and efficacy against different pathogens. nih.govnih.gov
This ongoing process of gene duplication and diversification has led to species-specific expansions and variations in defensin gene repertoires. physiology.orgnih.gov For example, bivalve mollusks often possess an expanded number of big defensin genes that arose from lineage-specific tandem duplications, followed by rapid molecular diversification. frontiersin.org Similarly, the α-defensin genes in rodents and primates show species-specific clustering, indicating that much of their evolution occurred after the divergence of these mammalian lineages. physiology.org
Convergent Evolution of Defensin Precursor Structure and Function
While divergent evolution explains the diversity within defensin families, the remarkable similarities between distantly related defensins are a product of convergent evolution. The defensin lineage is now understood to comprise two evolutionarily independent superfamilies, the cis-defensins and trans-defensins, which arose from different ancestral origins. oup.comoup.comfrontiersin.org
Despite their independent origins, both superfamilies have converged on a similar three-dimensional structure known as the cysteine-stabilized α-helix/β-sheet (CSαβ) motif. researchgate.netnih.gov This motif, featuring a triple-stranded β-sheet packed against an α-helix and stabilized by a network of disulfide bonds, represents a highly stable and versatile molecular scaffold. oup.comcapes.gov.br Evolution has repeatedly exploited this scaffold for host defense by displaying variable loops that confer specific functions, most commonly antimicrobial activity. researchgate.netcapes.gov.brnih.gov
The convergence extends beyond the mature peptide's structure to the organization of the precursor protein. All known defensins from both superfamilies are synthesized as precursors containing an N-terminal signal peptide for entry into the endoplasmic reticulum, which is necessary for the correct formation of disulfide bonds. nih.govresearchgate.net Many also possess prodomains that are cleaved during maturation. researchgate.net Furthermore, their primary function has converged on antimicrobial activity, with members from both superfamilies targeting the membranes of bacteria and fungi. nih.govfrontiersin.org This striking convergence in structure, precursor organization, and function highlights the effectiveness of this molecular design for innate immunity across different eukaryotic kingdoms. researchgate.netcapes.gov.br
Comparative Analysis of Defensin-1 Precursors Across Different Organisms
A comparative analysis of defensin precursors reveals significant diversity in their structure, gene organization, and distribution across the biological kingdoms.
Mammals: Mammalian defensin precursors are well-characterized, particularly for α- and β-defensins. The precursors contain an N-terminal signal peptide and a prosegment, followed by the mature defensin domain. researchgate.netplos.org α-defensins are found in species like humans, monkeys, and rodents but are absent in others. physiology.orgacademie-sciences.fr β-defensins are more widespread among vertebrates. physiology.org Bovine β-defensins, for instance, show a significant expansion in gene number, which may be linked to the evolution of the rumen and its complex microbiome. physiology.org θ-defensins, found only in some non-human primates, have a unique precursor structure resulting from a premature stop codon in an α-defensin-like gene. researchgate.netplos.org
Amphibians: Amphibians possess a wide array of antimicrobial peptides, including β-defensin-like peptides. Their evolution has also been shaped by gene duplication and positive selection, likely in response to the microbe-rich environments they inhabit. nih.gov
Insects: Insects produce a variety of defensins that fall into the cis-defensin superfamily. acs.orgplos.org Their precursors typically consist of a signal peptide, a prodomain, and the mature peptide. plos.org Insect defensins, like those from the migratory locust, form a multigene family and show immune-inducible expression in tissues like the fat body in response to fungal or parasitic infections. plos.org
Plants: Plant defensins, historically known as γ-thionins, are also cis-defensins. oup.comnih.gov Their precursors are classified into two main types: Class 1 precursors contain a signal peptide and the mature domain, while Class 2 precursors have an additional C-terminal prodomain involved in targeting the peptide to the vacuole. nih.gov Plants like Arabidopsis thaliana and rapeseed (Brassica napus) have large families of defensin genes that play roles not only in defense against fungi and bacteria but also in responses to environmental stresses like nutrient deficiency. nih.govnih.gov
This comparative view underscores how a common ancestral theme—a small, cysteine-stabilized peptide—has been independently adopted and extensively modified through various evolutionary mechanisms to provide tailored defense strategies across diverse organisms.
Table 2: Comparative Features of Defensin Precursors in Different Organisms
| Organism Group | Primary Defensin Type(s) | Precursor Structure | Key Evolutionary/Genomic Features |
|---|---|---|---|
| Mammals | α-, β-, θ-defensins (trans-defensins) | Signal peptide + Prosegment + Mature domain. θ-defensins from truncated precursors. researchgate.net | Extensive gene duplication and positive selection; species-specific gene clusters (e.g., human chromosome 8p23). physiology.orgfrontiersin.org |
| Amphibians | β-defensin-like peptides (trans-defensins) | Signal peptide + Prosegment + Mature domain. | Diversification driven by positive selection in response to microbial pressure. nih.gov |
| Insects | Insect defensins (cis-defensins) | Signal peptide + Prosegment + Mature domain. plos.org | Multigene families with immune-inducible expression. plos.org |
| Plants | Plant defensins (cis-defensins) | Class 1: Signal peptide + Mature domain. Class 2: Signal peptide + Mature domain + C-terminal prodomain. nih.gov | Large gene families involved in pathogen defense and abiotic stress responses. nih.gov |
| Fungi | Fungal defensins (cis-defensins) | Signal peptide + (optional) Prosegment + Mature domain. mdpi.com | Wide distribution suggests an ancient origin predating the divergence of eukaryotic kingdoms. frontiersin.org |
Advanced Research Methodologies and Future Directions in Defensin 1 Precursor Studies
Bioinformatics Approaches in Gene and Protein Sequence Analysis
The study of the defensin-1 (B1577183) precursor heavily relies on bioinformatics to decipher its genetic and proteomic intricacies. All known α-defensin precursors, for instance, are encoded by two distinct exons separated by a short intron. physiology.org One exon codes for the signal and prosegment sequence, while the other encodes the mature peptide containing the characteristic six-cysteine α-defensin motif. physiology.org Computational tools are instrumental in identifying these genetic structures.
Gene prediction programs like GENSCAN and GeneWise2 are utilized to pinpoint full-length coding sequences and genomic structures of defensins from genomic data. physiology.org To identify the exon encoding the signal and pro-sequence, nucleotide sequences flanking known defensin (B1577277) genes are translated into all six open reading frames and compared against databases using tools like BLASTP and ClustalW. physiology.org This allows researchers to identify conserved motifs and signal/prosegment sequences. physiology.org
In the carpenter ant Camponotus floridanus, for example, bioinformatic analysis revealed that the defensin-1 gene is composed of three exons and two introns. plos.org The first intron is located within the propeptide coding region, and the second is within the region for the mature defensin peptide. plos.org Such detailed structural information is foundational for understanding the gene's regulation and the precursor's subsequent processing. Phylogenetic analysis, often performed using tools like MUSCLE to align sequences and construct phylogenetic trees, helps in understanding the evolutionary relationships between defensins from different species. plos.org
Transcriptomic and Proteomic Methodologies for Expression and Modification Profiling
Transcriptomics and proteomics provide a dynamic view of defensin-1 precursor expression and its subsequent modifications. High-throughput technologies like RNA sequencing (RNA-seq) and mass spectrometry (MS) are central to these investigations, allowing for the global analysis of gene and protein expression. nih.gov
Transcriptomics: RNA-seq is a powerful tool for identifying differentially expressed genes (DEGs) under various conditions, such as during an immune response. mdpi.com For instance, the expression of defensin-1 in the carpenter ant is induced by microbial challenge, a finding likely confirmed through transcriptomic analysis. plos.org Similarly, studies on wheat have utilized RNA-seq to identify defensin genes and analyze their expression in response to pathogens. frontiersin.org
Proteomics: Proteomic analyses, often involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for identifying and quantifying proteins and their post-translational modifications (PTMs). mdpi.commdpi.com PTMs, such as phosphorylation and ADP-ribosylation, can significantly alter the function of defensins and are a key area of research. nih.govthermofisher.com
A typical proteomics workflow for PTM analysis involves:
Sample Preparation: Extraction and purification of proteins from cells or tissues. creative-proteomics.com
Protein Digestion: Using enzymes like trypsin to break down proteins into smaller peptides. creative-proteomics.com
Mass Spectrometry: Ionizing the peptides and analyzing their mass-to-charge ratio to determine their sequence and identify any modifications. creative-proteomics.com
Recent studies have integrated transcriptomic and proteomic data to gain a more comprehensive understanding of gene regulation. nih.govmdpi.com This dual approach helps to validate whether changes in gene expression are reflected at the protein level and can reveal complex regulatory mechanisms, including post-transcriptional regulation. mdpi.comacs.org
Structural Biology Techniques for Elucidating Mechanisms of Precursor Processing and Mature Peptide Action
Understanding the three-dimensional structure of the this compound and the mature peptide is vital for deciphering their function. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in this area. academie-sciences.fr
The structure of defensins is characterized by a triple-stranded β-sheet. academie-sciences.fr The precursor protein typically includes a signal peptide, a pro-domain (also called a pro-piece or pro-segment), and the mature defensin domain. plos.orgacademie-sciences.fr The anionic pro-domain is thought to neutralize the cationic charge of the mature peptide, preventing self-toxicity during synthesis and transport. researchgate.net
The processing of the precursor to release the active mature peptide is a critical step. academie-sciences.fr Studies on human neutrophil defensins have shown that this processing can be mediated by proteases like neutrophil elastase and proteinase 3. plos.org In mice, the metalloproteinase matrilysin (MMP-7) is responsible for processing Paneth cell α-defensins. academie-sciences.frnih.gov
To study this process, researchers often use in vitro cleavage assays. Recombinant precursor proteins are incubated with specific proteases, and the resulting products are analyzed by techniques like SDS-PAGE to determine if the mature peptide has been generated. plos.orgnih.gov These studies have revealed that the folded structure of the mature defensin protects it from further degradation by these proteases. nih.gov
In Vitro and Cell-Based Model Systems for Mechanistic Research
In vitro and cell-based models are indispensable for investigating the molecular mechanisms of this compound biology. These systems allow for controlled experiments to study gene expression, protein function, and interactions with other molecules.
Cell Lines: Various cell lines are used to study defensin expression and function. For example:
HT-29 human colonic epithelial cells have been used to screen for compounds that induce human β-defensin 1 (DEFB1) gene expression. nih.gov
CHO-K1 cells have been employed to study the inhibitory effects of α-defensins on pertussis toxin. mdpi.com
A549 and CHO-K1 cells were used in proximity ligation assays to demonstrate the intracellular interaction between α-defensin-1 and the pertussis toxin subunit PTS1. mdpi.com
THP-1, a human monocytic cell line, has been used to investigate the anti-inflammatory and protective effects of β-defensin 1 against bacterial lipopolysaccharides. researchgate.net
Assays: A variety of assays are performed within these cell models:
Reporter gene assays, such as those using luciferase, are employed to measure the activity of gene promoters in response to stimuli. nih.gov
Cell viability assays, like the MTS assay, are used to assess the cytotoxicity of defensins or other treatments. mdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of defensins in biological fluids or cell culture supernatants. abbexa.com
Gel overlay antibacterial assays are used to assess the antimicrobial activity of defensins and their processed forms. nih.gov
These model systems have been crucial in identifying the enzymes involved in precursor processing and in characterizing the biological activities of the mature peptides. plos.org For instance, cell-based systems were used to show that MMP-7 can process the pro-HNP-1 precursor. researchgate.net
Emerging Research Avenues and Unresolved Questions Regarding this compound Biology
Despite significant progress, many questions about the this compound remain. Future research is likely to focus on several key areas.
Unresolved Questions:
The precise mechanisms and cellular machinery involved in the post-translational ligation of θ-defensins, which are formed from two precursor peptides, are still not fully understood. plos.org
While some processing enzymes have been identified, the full complement of proteases responsible for activating different defensins in various tissues and conditions is yet to be elucidated. academie-sciences.froup.com
The exact functional significance of the anionic pro-domain in β-defensin precursors, which is often shorter or absent compared to α-defensins, has not been fully explained. academie-sciences.fr
Emerging Research Avenues:
Proteogenomics: The integration of proteomics and genomics data is a powerful emerging field that can improve genome annotation and provide deeper insights into gene regulation. nih.gov
Advanced Mass Spectrometry: Top-down and middle-down proteomics approaches, which analyze intact proteins or large peptides, are being developed to better characterize complex PTM patterns on a single protein molecule. mdpi.com
Chemical Protein Engineering: The chemical synthesis of defensins with unnatural amino acids or altered backbones allows researchers to probe structure-function relationships in ways that are not possible through genetic methods alone. umbc.edu This can help in designing novel anti-infective peptides. umbc.edu
These advanced methodologies will be crucial for addressing the remaining questions and for fully harnessing the therapeutic potential of defensins. The ability to "reawaken" silenced defensin genes, as has been explored for retrocyclins, opens up exciting possibilities for novel therapeutic strategies against infectious diseases. plos.org
Q & A
Q. What are the primary biological functions of Defensin-1 precursor, and how are these studied experimentally?
this compound, an antimicrobial peptide, is primarily investigated for its role in innate immunity and toxin neutralization. Key methodologies include:
- Cell viability assays (e.g., MTT assays) to measure protection against toxin-induced cytotoxicity in Vero or CaCo-2 cells .
- Western blotting to assess molecular interactions, such as inhibition of ADP-ribosylation in actin by iota toxin .
- Co-immunoprecipitation to identify binding partners (e.g., interaction with the Ib component of iota toxin) .
Q. What experimental models are commonly used to study this compound’s mechanisms of action?
- In vitro cell lines : Vero (kidney epithelial) and CaCo-2 (intestinal epithelial) cells are standard for toxin-neutralization studies .
- Proteomic approaches : SELDI-TOF mass spectrometry and 2D electrophoresis to identify Defensin-1 interactions in biological fluids (e.g., amniotic fluid in preterm birth studies) .
Q. How is the specificity of this compound’s activity validated against related defensins (e.g., β-defensin-1)?
Comparative studies use:
- Dose-response curves to calculate EC50 values for toxin inhibition .
- Functional assays (e.g., pore-formation assays for toxins) to test differential effects between α- and β-defensins .
Advanced Research Questions
Q. How do contradictory findings about Defensin-1’s interaction with iota toxin components inform experimental design?
Evidence shows Defensin-1 binds Ib (pore-forming subunit) but does not inhibit Ia (enzyme subunit) activity or toxin-receptor binding . To resolve contradictions:
- Structural analysis (e.g., cryo-EM) to visualize Defensin-1–Ib complexes.
- Kinetic assays to measure toxin internalization rates in the presence of Defensin-1 .
Q. What methodologies address the limited translational relevance of in vitro Defensin-1 studies?
- Ex vivo models : Human intestinal organoids to simulate mucosal immunity .
- Animal models : Transgenic mice expressing human Defensin-1 to study in vivo toxin neutralization .
Q. How can researchers optimize Defensin-1’s stability and bioavailability for therapeutic applications without commercial bias?
- Peptide engineering : Site-directed mutagenesis to enhance protease resistance (e.g., testing trypsin-resistant analogs) .
- Nanoparticle encapsulation to improve half-life in physiological environments (referenced in preclinical frameworks ).
Q. What statistical approaches are critical for analyzing Defensin-1’s dose-dependent effects in toxin inhibition?
- Non-linear regression models to calculate EC50 and Hill coefficients .
- ANOVA with post-hoc tests to compare multiple defensin variants or toxin concentrations .
Methodological Challenges and Solutions
Q. How can researchers mitigate confounding variables in Defensin-1 cytotoxicity assays?
- Control experiments : Include untreated cells, toxin-only groups, and β-defensin-1 as a negative control .
- Standardized protocols : Pre-treat cells with Defensin-1 for fixed durations before toxin exposure .
Q. What techniques validate Defensin-1’s role in neutralizing structurally diverse toxins (e.g., C. difficile CDT)?
- Cross-neutralization assays : Test Defensin-1 against toxin panels with shared mechanistic features (e.g., pore-forming or ADP-ribosylating toxins) .
- Molecular docking simulations to predict interactions with toxin domains .
Data Interpretation and Reporting
Q. How should researchers address discrepancies in Defensin-1’s efficacy across cell types (e.g., Vero vs. CaCo-2)?
Q. What ethical and practical considerations apply to preclinical Defensin-1 studies involving animal models?
- NIH guidelines compliance : Detailed reporting of animal strains, sample sizes, and statistical power in methods sections .
- Blinded experiments to reduce observer bias in toxicity scoring .
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
